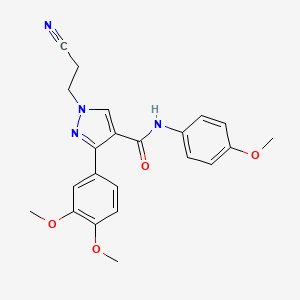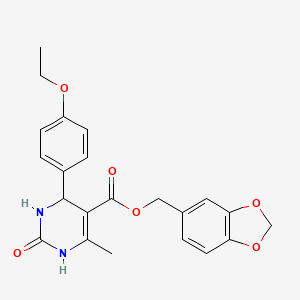![molecular formula C14H22ClNO2 B5084311 1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochloride](/img/structure/B5084311.png)
1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochloride, also known as methoxyketamine, is a chemical compound that belongs to the class of dissociative anesthetics. It is a derivative of ketamine, which is widely used as an anesthetic agent. Methoxyketamine has been found to have similar anesthetic effects as ketamine but with fewer side effects. This makes it a promising candidate for use in medical research.
Mécanisme D'action
Methoxyketamine works by blocking the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is involved in the transmission of pain signals and is also involved in learning and memory. By blocking this receptor, 1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochlorideine can produce anesthetic effects and also has potential as an antidepressant.
Biochemical and Physiological Effects:
Methoxyketamine has been found to produce anesthetic effects similar to ketamine but with fewer side effects. It has also been found to have rapid antidepressant effects, which could be beneficial for patients who do not respond well to traditional antidepressants. Methoxyketamine has also been found to have neuroprotective effects and may be useful in treating neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methoxyketamine has advantages over ketamine in that it has fewer side effects and is less likely to cause hallucinations. This makes it a better candidate for use in medical research. However, 1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochlorideine is still a relatively new compound and more research is needed to fully understand its effects and potential limitations.
Orientations Futures
There are several future directions for research on 1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochlorideine. One area of research could be its potential use in treating depression and anxiety disorders. Methoxyketamine has been found to have rapid antidepressant effects, which could be beneficial for patients who do not respond well to traditional antidepressants. Another area of research could be its potential use in treating neurodegenerative diseases. Methoxyketamine has been found to have neuroprotective effects and may be useful in treating diseases such as Alzheimer's and Parkinson's. Finally, more research is needed to fully understand the biochemical and physiological effects of 1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochlorideine and its potential limitations.
Méthodes De Synthèse
Methoxyketamine can be synthesized by reacting 4-methoxyphenylacetone with diethylamine in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain 1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochlorideine hydrochloride.
Applications De Recherche Scientifique
Methoxyketamine has been studied for its potential use in medical research. It has been found to have similar anesthetic effects as ketamine but with fewer side effects, making it a promising alternative. Methoxyketamine has also been studied for its potential use in treating depression and anxiety disorders. It has been found to have rapid antidepressant effects, which could be beneficial for patients who do not respond well to traditional antidepressants.
Propriétés
IUPAC Name |
1-[3-(diethylaminomethyl)-4-methoxyphenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-5-15(6-2)10-13-9-12(11(3)16)7-8-14(13)17-4;/h7-9H,5-6,10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGWPFUXAKOBCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)C(=O)C)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5084229.png)
![N-(4-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B5084241.png)
![3-chloro-5-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5084258.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5084260.png)
![2-[(1-cyclobutyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5084262.png)


![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5084289.png)
![1-(3-fluorobenzyl)-4-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperazinone](/img/structure/B5084295.png)



![(2-aminoethyl)(1,4-dioxaspiro[4.11]hexadec-2-ylmethyl)amine](/img/structure/B5084312.png)
![3-methyl-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B5084320.png)